molecular formula C16H10BrClFN3OS2 B2741887 5-bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393569-15-8

5-bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2741887
CAS RN: 393569-15-8
M. Wt: 458.75
InChI Key: BXJRSAWNJVDDFE-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, also known as BCTB, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Scientific Research Applications

Anticancer and Photodynamic Therapy Applications

One notable application of related compounds involves their potential in anticancer treatments and photodynamic therapy. For instance, derivatives of benzothiazole and thiadiazole, compounds similar in structure to 5-bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been synthesized and evaluated for their anticancer properties. These derivatives have shown promising results in inhibiting tumor cell growth and could serve as potent anticancer agents (Osmaniye et al., 2018). Moreover, zinc phthalocyanine derivatives substituted with thiadiazole groups have demonstrated high singlet oxygen quantum yield, making them useful as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting the therapeutic potential of these compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antioxidant Activities

Additionally, benzimidazole derivatives containing thiadiazole, similar in functionality to the compound , have been synthesized and tested for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These studies have identified compounds with significant ABTS scavenging activities and notable antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating microbial infections and as antioxidants (Menteşe, Ülker, & Kahveci, 2015).

Synthesis and Characterization

Research into the synthesis and characterization of similar compounds has provided insights into their structural properties and potential applications. For example, the synthesis and antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, a compound with structural similarities, have been reported. This research contributes to understanding the synthesis pathways and potential antibacterial applications of such compounds (Sapari et al., 2014).

properties

IUPAC Name

5-bromo-2-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClFN3OS2/c17-10-4-5-13(18)12(7-10)14(23)20-15-21-22-16(25-15)24-8-9-2-1-3-11(19)6-9/h1-7H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJRSAWNJVDDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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